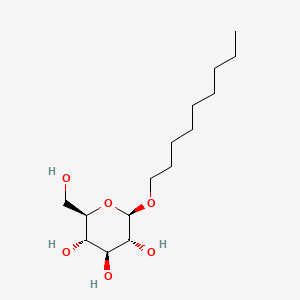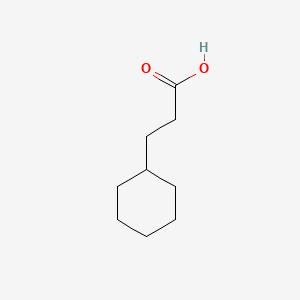
Zebularina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zebularine is a nucleoside analog of cytidine, known for its role as a DNA methylation inhibitor. It is a chemically stable compound that has shown significant potential in inhibiting tumor growth both in vitro and in vivo . Zebularine is particularly noted for its ability to inhibit cytidine deaminase by binding to the active site as covalent hydrates .
Aplicaciones Científicas De Investigación
Zebularine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in experiments to understand the role of DNA methylation in cellular processes.
Mecanismo De Acción
Target of Action
Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .
Mode of Action
Zebularine acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Biochemical Pathways
Zebularine affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, Zebularine can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, Zebularine has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .
Pharmacokinetics
The pharmacokinetics of Zebularine have been studied in various species . In mice, plasma Zebularine concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .
Result of Action
The inhibition of DNA methylation by Zebularine can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of Zebularine reduced the average number of polyps from 58 to 1 .
Análisis Bioquímico
Biochemical Properties
Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . Zebularine induces enzymatic DNA–protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis, which was confirmed by native chromatin immunoprecipitation experiments .
Cellular Effects
Zebularine has been found to exert various effects on cells. It has been shown to induce cell death in human cholangiocarcinoma cells through alteration of DNA methylation status . In addition, zebularine has been reported to protect against lipopolysaccharide-induced neuroinflammation in mice . It also induced apoptosis and DNA demethylation in most of the MM cell lines tested .
Molecular Mechanism
Zebularine exerts its effects at the molecular level primarily through its action as a DNA methylation inhibitor. It forms a covalent complex with DNA methyltransferases, leading to the depletion of human DNA methyltransferase 1 (DNMT1), reactivation of hypermethylated genes in yeast and solid tumor cells, and antitumor effects in mouse xenografts .
Temporal Effects in Laboratory Settings
Zebularine has been shown to have temporal effects in laboratory settings. For instance, it has been reported to cause a dose- and time-dependent cell growth inhibition . Moreover, zebularine treatment led to decreased DNA methylation 48 hours after treatment when the effects on cellular function were similar to control mice .
Dosage Effects in Animal Models
In animal models, zebularine has demonstrated effectiveness against the development of murine T-cell lymphoma, inducing longer overall survival . In a mouse model of radiation-induced lymphomagenesis, 40% of zebularine-treated animals were still alive after 1 year .
Metabolic Pathways
Zebularine is involved in the DNA methylation pathway, where it acts as an inhibitor. It interacts with DNA methyltransferase enzymes, leading to a decrease in DNA methylation .
Transport and Distribution
While specific transporters or binding proteins for zebularine have not been identified, it has been suggested that ENT3 is likely necessary for the import of the drug to the cells .
Subcellular Localization
Given its role as a DNA methylation inhibitor, it is likely that zebularine localizes to the nucleus where it can interact with DNA and DNA methyltransferase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through several methods. One common approach involves the condensation of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, followed by deprotection to yield zebularine .
Industrial Production Methods: Industrial production of zebularine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Types of Reactions:
Oxidation: Zebularine can undergo oxidation reactions, particularly at the ribose moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Zebularine can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution can result in various substituted pyrimidine analogs .
Comparación Con Compuestos Similares
- 5-Azacytidine
- 2-Deoxy-5-azacytidine
Comparison: Zebularine is unique in its chemical stability and minimal cytotoxicity compared to other DNA methylation inhibitors like 5-azacytidine and 2-deoxy-5-azacytidine . While all three compounds inhibit DNA methylation, zebularine’s stability makes it a more attractive candidate for long-term studies and potential therapeutic applications .
Propiedades
Número CAS |
3690-10-6 |
|---|---|
Fórmula molecular |
C9H12N2O5 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |
Clave InChI |
RPQZTTQVRYEKCR-JJFBUQMESA-N |
SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
SMILES isomérico |
C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Apariencia |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
3690-10-6 |
Sinónimos |
4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)









![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
